![molecular formula C19H24FN3O3 B7452769 1-[4-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]piperazin-1-yl]ethanone](/img/structure/B7452769.png)
1-[4-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]piperazin-1-yl]ethanone
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Overview
Description
1-[4-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]piperazin-1-yl]ethanone, commonly known as FPE, is a compound that has been synthesized and studied for its potential use in scientific research.
Mechanism of Action
FPE acts as a partial agonist at the dopamine D3 receptor, meaning it activates the receptor but not to the same extent as a full agonist. This activation leads to downstream effects, including changes in intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
FPE has been shown to increase dopamine release in the brain and to have anxiolytic and antidepressant effects in animal models. It has also been shown to decrease cocaine self-administration in rats, suggesting a potential use in addiction research.
Advantages and Limitations for Lab Experiments
One advantage of using FPE in lab experiments is its high affinity and selectivity for the dopamine D3 receptor, which allows for more specific and targeted studies. However, FPE has a short half-life and is rapidly metabolized, which can make it difficult to use in certain experiments.
Future Directions
Future research on FPE could include studying its effects on other neuropsychiatric disorders, exploring its potential as a treatment for addiction, and developing more stable analogs for use in lab experiments. Additionally, studies could investigate the role of the dopamine D3 receptor in other physiological processes, such as metabolism and inflammation.
Synthesis Methods
FPE can be synthesized through a multi-step process starting with the reaction of 4-fluorobenzoyl chloride with piperidine to form 1-(4-fluorobenzoyl)piperidine. This intermediate is then reacted with piperazine to form 4-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]piperazine. Finally, this compound is reacted with ethanone to form FPE.
Scientific Research Applications
FPE has been studied for its potential use as a tool compound in scientific research. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, a target that has been implicated in various neuropsychiatric disorders. FPE can be used to study the role of the dopamine D3 receptor in these disorders and to develop new treatments.
properties
IUPAC Name |
1-[4-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-14(24)21-10-12-23(13-11-21)19(26)16-6-8-22(9-7-16)18(25)15-2-4-17(20)5-3-15/h2-5,16H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCCUVDKUFQKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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